REACTION_SMILES
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[CH3:10][N+:11]1([O-:12])[CH2:13][CH2:14][O:15][CH2:16][CH2:17]1.[CH3:21][C:22]#[N:23].[CH3:24][CH2:25][CH2:26][CH2:27][CH2:28][CH3:29].[Cl:18][CH2:19][Cl:20].[I:1][c:2]1[cH:3][cH:4][c:5]([CH2:6][OH:7])[cH:8][cH:9]1>>[I:1][c:2]1[cH:3][cH:4][c:5]([CH:6]=[O:7])[cH:8][cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[N+]1([O-])CCOCC1
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCC
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCc1ccc(I)cc1
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Name
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|
Type
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product
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Smiles
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O=Cc1ccc(I)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |